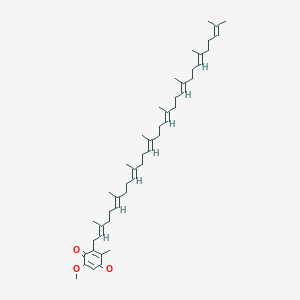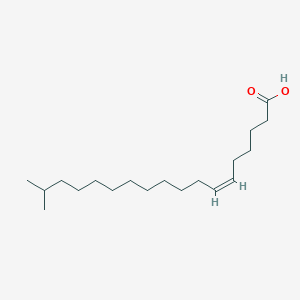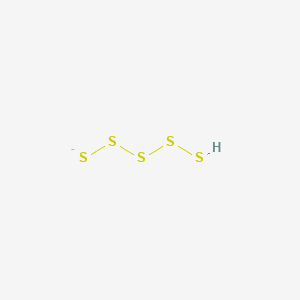
Pentasulfanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentasulfanide is a sulfur hydride. It is a conjugate base of a pentasulfane. It is a conjugate acid of a pentasulfide(2-).
Applications De Recherche Scientifique
Industrial Applications and Safety Standards : A study by Ogudov et al. (2022) explored the safety standards for pentasodium salt of diethylenetriaminepentaacetic acid, highlighting its use in the chemical industry and the necessity for establishing normative hygienic standards due to its wide range of toxic properties (Ogudov et al., 2022).
Desulfurization in Industrial Processes : Research by Khudoyarova et al. (2020) discussed the extraction of sulfides from water-alkaline solutions for use in high-temperature greases, establishing conditions for obtaining pentasulfide sodium and its adsorption properties (Khudoyarova et al., 2020).
Environmental and Photodegradation Properties : Jackson and Mabury (2009) investigated the environmental properties of pentafluorosulfanyl compounds, focusing on their physical properties, photodegradation, and potential as environmentally safer alternatives to existing compounds (Jackson & Mabury, 2009).
Chemical Reactions and Complex Formation : Artemkina et al. (2020) studied the reactions of amorphous pentasulfides with tetramethylthiuramdisulfide and halogens, leading to the formation of new molecular complexes and coordination polymers, highlighting the reactivity and potential applications of pentasulfides in chemical synthesis (Artemkina et al., 2020).
Propriétés
Nom du produit |
Pentasulfanide |
|---|---|
Formule moléculaire |
HS5- |
Poids moléculaire |
161.3 g/mol |
InChI |
InChI=1S/H2S5/c1-3-5-4-2/h1-2H/p-1 |
Clé InChI |
FBNHIFPJXGPDIP-UHFFFAOYSA-M |
SMILES |
SSSS[S-] |
SMILES canonique |
SSSS[S-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



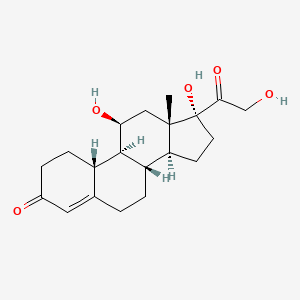
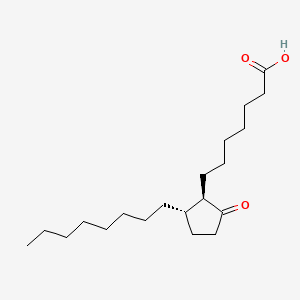
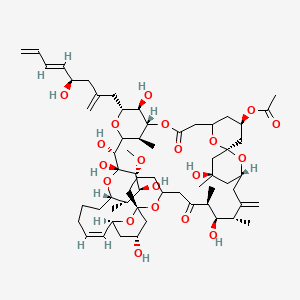
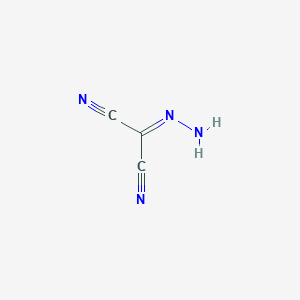
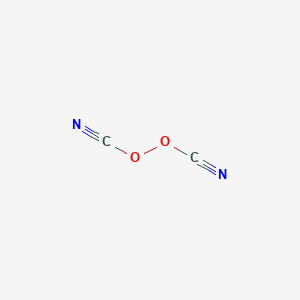
![N'-{(E)-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}pyridine-4-carbohydrazide](/img/structure/B1234660.png)
![(1S,9S,10R)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1234662.png)
![N-[(E)-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]methylideneamino]thiophene-2-carboxamide](/img/structure/B1234663.png)
![(4-benzamidophenyl) 7-[(1S,2R,3R)-3-hydroxy-2-[(2S)-2-hydroxy-2-methylheptyl]sulfanyl-5-oxocyclopentyl]heptanoate](/img/structure/B1234664.png)
![[4-[Bis(4-morpholinyl)phosphoryl]-1-methyl-2-pyrrolyl]-bis(4-morpholinyl)-sulfanylidenephosphorane](/img/structure/B1234667.png)
